

A Technical Guide to 4-(4-Chlorophenyl)cyclohexanone: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)cyclohexanone

Cat. No.: B027520

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Introduction: A Versatile Scaffold in Modern Chemistry

4-(4-Chlorophenyl)cyclohexanone is a substituted cyclic ketone that holds significant value as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a reactive cyclohexanone ring and a functionalized aromatic moiety, makes it a strategic building block for constructing more complex molecular frameworks. The cyclohexanone core is a prevalent motif in numerous bioactive compounds and natural products, while the 4-chlorophenyl group provides a site for further chemical modification and influences the molecule's overall lipophilicity and electronic properties.

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It covers the essential physicochemical properties, robust synthetic protocols, comprehensive analytical characterization, and emerging applications of **4-(4-Chlorophenyl)cyclohexanone**, positioning it as a key scaffold in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

Chemical Structure

The structure consists of a cyclohexane ring with a ketone functional group and a 4-chlorophenyl substituent at the para-position relative to the carbonyl.

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Caption: 2D Structure of **4-(4-Chlorophenyl)cyclohexanone**

Physicochemical Data

The key properties of **4-(4-Chlorophenyl)cyclohexanone** are summarized below, providing essential data for experimental design and safety considerations.

Property	Value	Reference(s)
IUPAC Name	4-(4-chlorophenyl)cyclohexan-1-one	
CAS Number	14472-80-1	
Molecular Formula	C ₁₂ H ₁₃ ClO	
Molecular Weight	208.68 g/mol	
Appearance	White to off-white solid	
Melting Point	138-141 °C	
Boiling Point	138-141 °C at 0.5 Torr	
Solubility	Soluble in Chloroform, Dichloromethane	

Synthesis and Purification

The most reliable and scalable synthesis of **4-(4-Chlorophenyl)cyclohexanone** involves the oxidation of its corresponding secondary alcohol, 4-(4-Chlorophenyl)cyclohexanol. This precursor can be readily synthesized via the catalytic hydrogenation of 4-(4-chlorophenyl)phenol.

Rationale for Synthetic Strategy

This two-step approach is favored for its efficiency and use of relatively mild conditions. The oxidation of a secondary alcohol to a ketone is a fundamental and high-yielding transformation in organic chemistry. While classic chromium-based reagents like Jones reagent or Pyridinium Chlorochromate (PCC) are effective, modern protocols often favor greener and less toxic alternatives. A solution of sodium hypochlorite (household bleach) in acetic acid serves as an excellent choice; it is inexpensive, readily available, and avoids heavy metal waste, making the process more environmentally benign and suitable for scale-up.

Detailed Experimental Protocol: Oxidation of 4-(4-Chlorophenyl)cyclohexanol

This protocol describes the oxidation using sodium hypochlorite.

Materials:

- 4-(4-Chlorophenyl)cyclohexanol
- Glacial Acetic Acid
- Sodium Hypochlorite Solution (e.g., commercial bleach, ~8.25%)
- Ethyl Acetate
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)

- Silica Gel for column chromatography

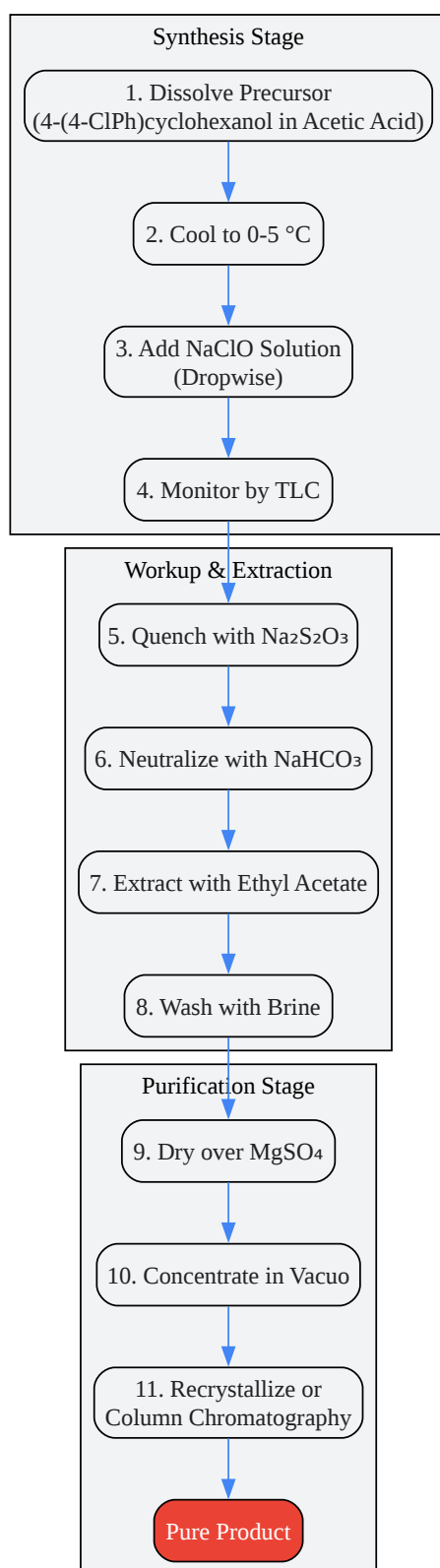
Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-Chlorophenyl)cyclohexanol (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of alcohol).
- **Cooling:** Place the flask in an ice-water bath to cool the solution to 0-5 °C.
- **Oxidant Addition:** Add the sodium hypochlorite solution (approx. 1.5 eq) dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C. The causality here is critical: slow, controlled addition prevents overheating and potential side reactions, maximizing the yield of the desired ketone.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting alcohol spot and the appearance of a new, less polar ketone spot indicates reaction completion (typically 1-3 hours).
- **Quenching:** Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water and ethyl acetate. Quench any remaining oxidant by adding saturated sodium thiosulfate solution until a starch-iodide test is negative.
- **Workup:** Neutralize the excess acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Separate the organic layer.
- **Extraction:** Extract the aqueous layer twice more with ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with water and brine. This self-validating step ensures the removal of residual acids, bases, and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford pure **4-(4-Chlorophenyl)cyclohexanone** as a white solid.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting material to purified product.



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Caption: Workflow for the synthesis and purification of **4-(4-Chlorophenyl)cyclohexanone**.

Spectroscopic and Analytical Characterization

Definitive structural confirmation requires a suite of spectroscopic techniques. While a public, peer-reviewed spectrum for this specific compound is not readily available, its spectral properties can be accurately predicted based on the well-established principles of NMR, IR, and MS, and by comparison with structurally similar compounds.

Technique	Predicted Observation	Rationale
^1H NMR	δ ~7.3-7.4 (d, 2H), ~7.2-7.3 (d, 2H), ~3.0-3.2 (m, 1H), ~2.4-2.6 (m, 4H), ~2.1-2.3 (m, 4H)	Aromatic protons appear as two doublets (AA'BB' system). The single proton at C4 is a multiplet. Protons alpha to the carbonyl (C2, C6) are deshielded (~2.4-2.6 ppm). Protons beta (C3, C5) are further upfield.
^{13}C NMR	δ ~210-212 (C=O), ~143 (Ar C-Cl), ~133 (Ar C-H), ~129 (Ar C-H), ~128 (Ar C-ipso), ~45 (C4), ~41 (C2, C6), ~34 (C3, C5)	The ketone carbonyl carbon is highly deshielded. Aromatic carbons show distinct signals. Aliphatic carbons at C2/C6 are deshielded by the adjacent carbonyl.
IR (cm^{-1})	~2950-2850 (C-H sp^3), ~1715 (C=O, strong), ~1595, 1490 (C=C Ar), ~1090 (C-Cl)	Strong C=O stretch is characteristic of a saturated six-membered ring ketone. Aromatic and C-Cl stretches are also expected.
Mass Spec (EI)	M^+ at m/z 208, $\text{M}+2$ at m/z 210 (~1:3 ratio). Fragments at m/z 180, 165, 139, 111.	The $\text{M}^+/\text{M}+2$ pattern is indicative of a chlorine atom. Key fragmentations include alpha-cleavage (loss of $\text{C}_2\text{H}_4\text{O}$) and loss of the chlorophenyl radical.

Applications in Research and Development

Role as a Versatile Synthetic Intermediate

4-(4-Chlorophenyl)cyclohexanone is a valuable precursor for creating diverse molecular libraries. The ketone functionality is a synthetic handle for a wide range of transformations, including:

- Reductive Amination: To introduce nitrogen-containing functional groups, leading to novel amine derivatives.
- Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the molecular framework.
- Aldol and Knoevenagel Condensations: To create α,β -unsaturated systems, which are themselves important pharmacophores.
- Baeyer-Villiger Oxidation: To form lactones, which are present in many natural products.

The chlorophenyl ring offers additional opportunities for modification, primarily through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or amino groups.

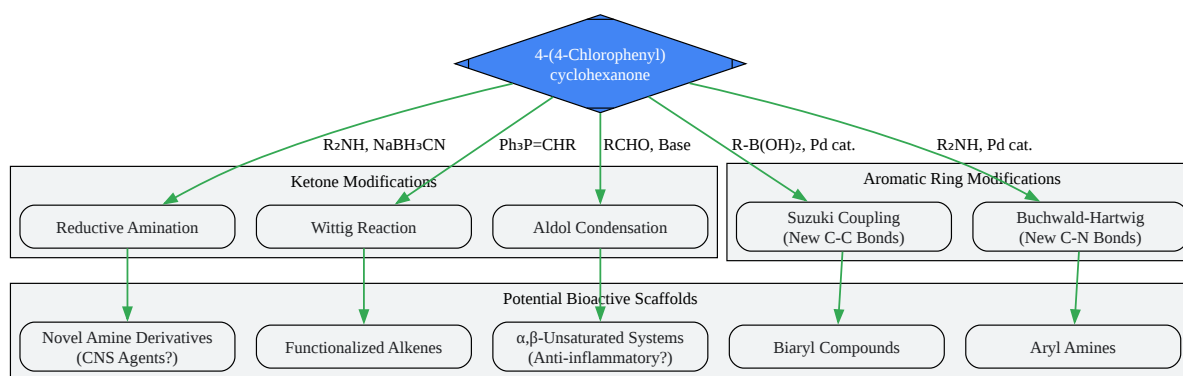
Scaffold for Bioactive Molecules

The structural motif of an aryl-substituted cyclohexanone is of significant interest in medicinal chemistry. The related compound, 2-(2-Chlorophenyl)-2-(methyamino)cyclohexanone, is the anesthetic and antidepressant drug Ketamine, highlighting the potential for this class of compounds to modulate central nervous system (CNS) targets.

Furthermore, derivatives of the closely related 4-(4-chlorophenyl)cyclohexanone scaffold have been synthesized and evaluated for their biological activities. Studies have shown that carbohydrazone derivatives possess significant in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that **4-(4-Chlorophenyl)cyclohexanone** is a promising starting point for fragment-based drug discovery and the development of new therapeutic agents.

Potential Drug Discovery Pathways

The diagram below illustrates how **4-(4-Chlorophenyl)cyclohexanone** can serve as a central hub for generating diverse chemical entities with therapeutic potential.



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Caption: Synthetic pathways from **4-(4-Chlorophenyl)cyclohexanone** to diverse scaffolds.

Conclusion

4-(4-Chlorophenyl)cyclohexanone is more than a simple chemical; it is a strategically designed intermediate with significant potential for innovation. Its straightforward and environmentally conscious synthesis, combined with the dual reactivity of its ketone and chlorophenyl groups, provides chemists with a powerful tool for molecular construction. The established link between related structures and potent biological activity, particularly in the CNS and antimicrobial fields, underscores its value as a scaffold for future drug discovery and development programs. This guide provides the foundational knowledge for researchers to

confidently incorporate this versatile building block into their synthetic and medicinal chemistry endeavors.

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